molecular formula C16H20N2O2S B1616558 (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide CAS No. 27304-75-2

(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide

Cat. No. B1616558
CAS RN: 27304-75-2
M. Wt: 304.4 g/mol
InChI Key: ZUMVQOILJDLACR-KBPBESRZSA-N
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Description

“(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride” is a chemical compound with the molecular formula C16H19N·HCl and a molecular weight of 261.79 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

There is a paper that discusses the synthesis of substituted (S)-N-(alpha -methylbenzyl)aziridines . The process involves O-acylation and a diastereoselective 3-exo-tet ring-closure reaction .


Physical And Chemical Properties Analysis

“(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride” is a solid at 20°C . It should be stored under inert gas and away from moisture as it is hygroscopic . Its specific rotation [a]20/D is between -70.0 to -76.0 deg (C=3, EtOH) .

Safety and Hazards

This compound can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

(1S)-1-phenyl-N-[[(1S)-1-phenylethyl]sulfamoyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVQOILJDLACR-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NS(=O)(=O)N[C@@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350784
Record name (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide

CAS RN

27304-75-2
Record name (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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